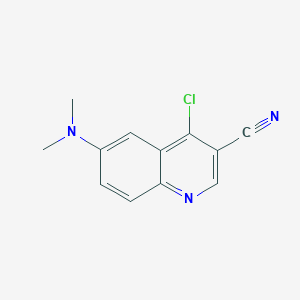
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- typically involves the cyclization of suitable aniline-type precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- include:
- 4-Aminoquinoline
- 6-Chloroquinoline
- 4,6-Dichloroquinoline
Uniqueness
What sets 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the dimethylamino group enhances its solubility and potential for interaction with biological targets, while the chloro and cyano groups contribute to its reactivity and stability .
Eigenschaften
Molekularformel |
C12H10ClN3 |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
4-chloro-6-(dimethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c1-16(2)9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,1-2H3 |
InChI-Schlüssel |
UQYMCMMGLBPVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















